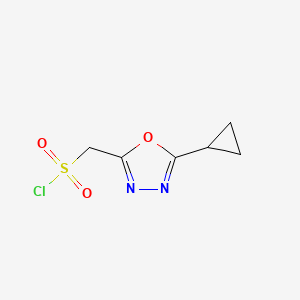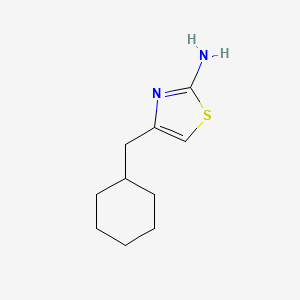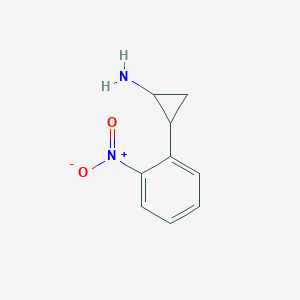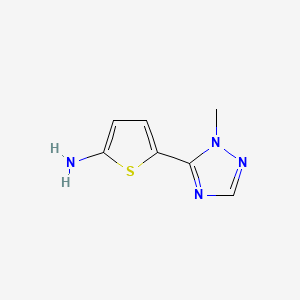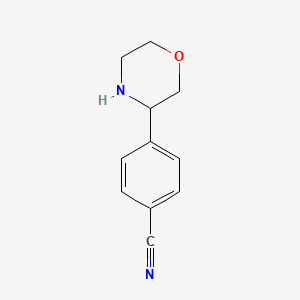
4-(Morpholin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholin-3-yl)benzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-3-yl)benzonitrile typically involves the reaction of morpholine with 4-chlorobenzonitrile under reflux conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide, which helps in the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(Morpholin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives on the aromatic ring.
科学的研究の応用
4-(Morpholin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, particularly targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson’s disease . The compound binds to the kinase domain, inhibiting its activity and thereby modulating downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(Morpholin-4-yl)benzonitrile
- 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile
- 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole
Uniqueness
4-(Morpholin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor, particularly for LRRK2, sets it apart from other similar compounds .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
4-morpholin-3-ylbenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-14-6-5-13-11/h1-4,11,13H,5-6,8H2 |
InChIキー |
RNSGFVSOIDPHKT-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




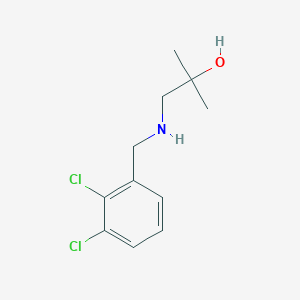

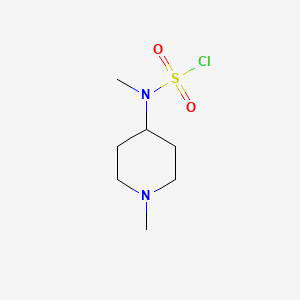

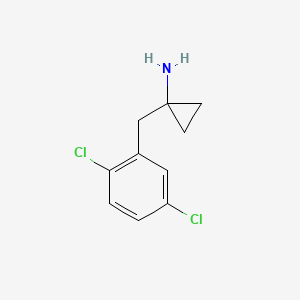
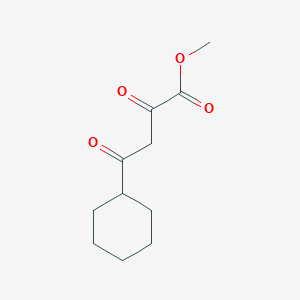
![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)
